
N-methyl-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethyl)benzenesulfonamide” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 239.21 .Applications De Recherche Scientifique
Synthesis and Characterization
The development and characterization of derivatives related to N-methyl-3-(trifluoromethyl)benzenesulfonamide have been extensively studied. For instance, novel derivatives have been synthesized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results in preliminary evaluations, highlighting their significance in medicinal chemistry research (Ş. Küçükgüzel et al., 2013).
Environmental Analysis
In the environmental science domain, techniques have been developed for the efficient extraction and determination of benzenesulfonamide compounds from soil samples. This is crucial for monitoring emerging contaminants and understanding their impact on ecosystems (Andrea Speltini et al., 2016).
Biochemical Applications
Biochemically, N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been identified as novel inverse agonists for retinoic acid receptor-related orphan receptors (RORs), which play vital roles in regulating various physiological processes. This discovery opens new avenues for therapeutic intervention in metabolic and immune disorders (Naresh Kumar et al., 2010).
Photodynamic Therapy
The potential for photodynamic therapy applications has been highlighted through the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment (M. Pişkin et al., 2020).
Antimalarial Research
Research into antimalarial prototypes has led to the synthesis of new benzenesulfonamide derivatives, demonstrating the continued exploration of sulfonamide compounds in developing new therapeutic agents against malaria (N. Boechat et al., 2011).
Structural Analysis and Pharmacology
Studies on the structures and pharmacological activities of benzenesulfonamides, including their antibacterial and anti-enzymatic potentials, highlight the diversity of applications these compounds have in scientific research. This includes developing new antibacterial agents and exploring their roles in various biochemical pathways (S. Thamizharasi et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
IUPAC Name |
N-methyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSVFJWWNNYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429164 |
Source


|
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
882423-09-8 |
Source


|
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

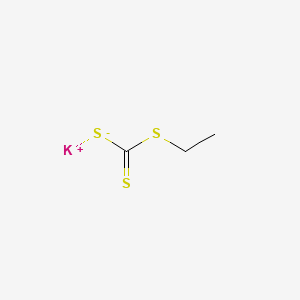

![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)
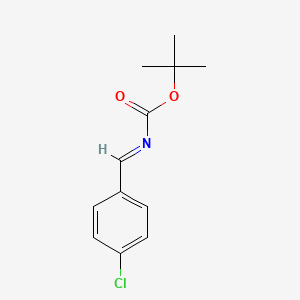

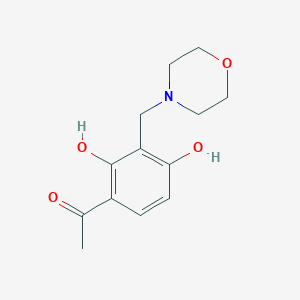


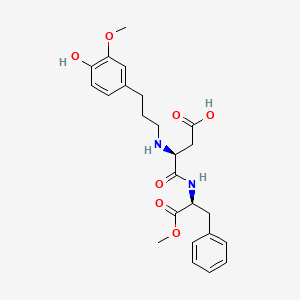
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)

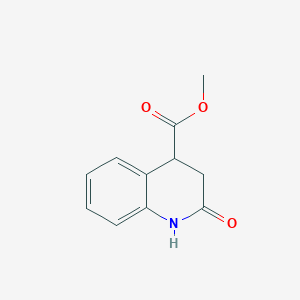

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)